molecular formula C8H12N2 B12862504 3-Cyclobutyl-1-methyl-1H-pyrazole

3-Cyclobutyl-1-methyl-1H-pyrazole

Cat. No.: B12862504
M. Wt: 136.19 g/mol
InChI Key: GKXVBQFQJYSRHR-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclobutyl group at position 3 and a methyl group at position 1 (Figure 1). Pyrazole derivatives are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. The cyclobutyl moiety introduces steric bulk and modulates lipophilicity, while the methyl group at position 1 influences electronic properties and steric accessibility for further functionalization.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-cyclobutyl-1-methylpyrazole

InChI

InChI=1S/C8H12N2/c1-10-6-5-8(9-10)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

GKXVBQFQJYSRHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a mixture of regioisomers .

Industrial Production Methods

Industrial production of 3-Cyclobutyl-1-methyl-1H-pyrazole may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition-metal catalysts and photoredox reactions are also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with terminal alkynes can yield 3,5-disubstituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter pyrazole behavior. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Properties/Applications Reference
3-Cyclobutyl-1-methyl-1H-pyrazole Cyclobutyl (C3), Methyl (N1) High lipophilicity, potential kinase inhibition N/A
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Cyclobutylmethyl (N1), Carboxylic acid (C4) Enhanced solubility, intermediate in drug synthesis
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid Cyclobutylmethyl (N1), Methyl (C3), Carboxylic acid (C4) Dual steric and electronic modulation
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile Cyclopropyl (C3), Trifluoromethyl (C5), Nitrile (sidechain) High metabolic stability, agrochemical use

Structural Insights :

  • Cyclobutyl vs.
  • Methyl vs. Carboxylic Acid : The methyl group at N1 in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), impacting solubility and membrane permeability .
  • Electron-Withdrawing Groups : Analogs with trifluoromethyl (e.g., ) exhibit stronger electron-withdrawing effects, increasing resistance to oxidative metabolism .

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